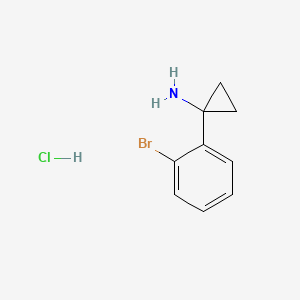
BISMUTH SUCCINATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth Succinate is a compound of bismuth, a metalloid element, and succinic acid . It is also known as SUCCINIC ACID, BISMUTH SALT (3:2) . It is used in the pharmaceutical industry for the treatment of various conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of solid trihydroxopentaoxohexabismuth (III) pentanitrate trihydrate and monoclinic bismuth oxide α-Bi2O3 with a succinic acid solution . The product composition was confirmed by X-ray diffraction, chemical analysis, IR and Raman spectroscopy, and thermal gravimetric analysis .
Molecular Structure Analysis
The crystal structure analysis revealed that this compound compounds are coordination polymers, with one having a two-dimensional layered structure and another displaying a three-dimensional (3D) framework .
Chemical Reactions Analysis
Bismuth reacts with halogens to form bismuth (III) halides . It also forms a +5 oxidation state compound with fluorine, bismuth (V) fluoride . Bismuth is susceptible to be attacked by hydrochloric acid, nitric acid, and sulfuric acid .
Physical and Chemical Properties Analysis
Bismuth is a metalloid of no useful mechanical properties . It is mainly used as an alloying component in fusible alloys . Bismuth does not oxidize in dry air . Liquid bismuth is covered by an oxide film of Bi2O3 that protects it from further oxidation .
Safety and Hazards
Bismuth compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . They are corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . Bismuth is possibly unsafe when used in larger amounts due to the risk for kidney failure, and when taken long-term due to the risk of nerve damage .
将来の方向性
Bismuth compounds have wide prospects for use in medicine as antimicrobial pharmaceutical substances . They are effective in the treatment of Helicobacter pylori infection and duodenal ulcer disease . There is interest in using bismuth for a number of other purposes, but there isn’t enough reliable information to say whether it might be helpful .
特性
| { "Design of the Synthesis Pathway": "BISMUTH SUCCINATE can be synthesized by reacting bismuth nitrate pentahydrate with succinic acid in the presence of water.", "Starting Materials": [ "Bismuth nitrate pentahydrate", "Succinic acid", "Water" ], "Reaction": [ "Dissolve bismuth nitrate pentahydrate in water.", "Add succinic acid to the solution and stir.", "Heat the mixture to reflux for several hours.", "Cool the mixture and collect the precipitate of BISMUTH SUCCINATE by filtration.", "Wash the precipitate with water and dry it in an oven." ] } | |
CAS番号 |
139-16-2 |
分子式 |
C12H12Bi2O12 |
分子量 |
766.18 g/mol |
IUPAC名 |
dibismuth;butanedioate |
InChI |
InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChIキー |
SWWKWOMCSSQXRJ-UHFFFAOYSA-H |
SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3] |
正規SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Bi+3].[Bi+3] |
同義語 |
BISMUTH SUCCINATE |
製品の起源 |
United States |
Q1: What is the influence of the starting material on the characteristics of bismuth succinate?
A1: Research indicates that the method used to synthesize α-bismuth oxide (α-Bi2O3), a precursor to this compound, significantly impacts the final product's morphology. Specifically, the chemical prehistory of α-Bi2O3 influences the particle size of the resulting this compound []. This is crucial for medical applications, as fine-crystalline this compound is often desired.
Q2: What are the structural characteristics of this compound, and how is this information confirmed?
A2: this compound, chemically represented as C2H4(COOBiO)2, can be synthesized through the reaction of α-Bi2O3 with a succinic acid solution []. The composition of this compound is confirmed through X-ray phase analysis and chemical analyses []. Further structural insights are gained through single-crystal X-ray diffraction, revealing the presence of fully deprotonated succinate anions (C4H4O42−) in both trans and gauche conformations within the structure [].
Q3: What different forms of this compound exist, and how do their structures differ?
A3: Research has identified two novel this compound hydrates: {[Bi(C4H4O4)1.5(H2O)2]·H2O}n (compound 1) and {[Bi2(C4H4O4)2O(H2O)2]·H2O}n (compound 2) []. Compound 1 exhibits a two-dimensional layered structure, while compound 2 forms a three-dimensional framework. These structural differences arise from the varying coordination of bismuth (Bi3+) cations with oxygen atoms from succinate anions and water molecules [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)
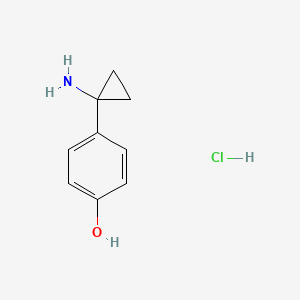
![Ethyl 4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B578196.png)

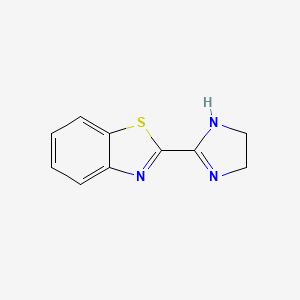
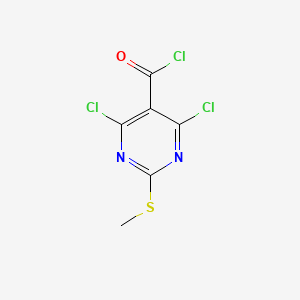
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)
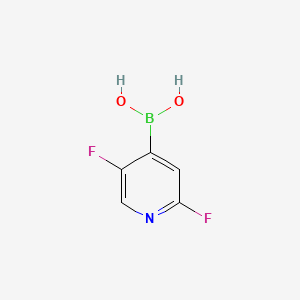

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
